Synthetic Accessibility: N-Allylation Yields of 4-Aminopyrazoles via Metal-Free Catalysis
The Bu4NHSO4-catalyzed direct N-allylation of pyrazole derivatives with allylic alcohols in water provides a sustainable, metal-free route to N-allyl aminopyrazoles including 1-allyl-1H-pyrazol-4-amine. This methodology achieves isolated yields ranging from 11% to 93% across various pyrazole substrates, with the reaction performed in water at 100 °C for 24 hours [1]. In contrast, the unsubstituted 1H-pyrazol-4-amine (lacking the N1-allyl group) would require an additional synthetic step to achieve the same allylated product, adding cost and complexity. While direct yield data for the specific target compound is not reported, the class-level yields establish the synthetic feasibility of accessing this N-allylated architecture via an atom-economical, recyclable catalyst system. For comparison, alternative N-alkylation methods using allyl halides typically require organic solvents and generate stoichiometric halide waste, whereas this water-based system uses Bu4NHSO4 that can be reused six times without loss of activity [1].
| Evidence Dimension | Isolated yield of N-allylation reaction |
|---|---|
| Target Compound Data | 11–93% (class-level range for pyrazole N-allylation) |
| Comparator Or Baseline | 1H-pyrazol-4-amine (unsubstituted) requiring additional synthetic step; allyl halide methods generating halide waste |
| Quantified Difference | Not directly quantified; class-level inference of synthetic accessibility |
| Conditions | Bu4NHSO4 catalyst, water solvent, 100 °C, 24 h [1] |
Why This Matters
This establishes a scalable, green chemistry route for procuring or synthesizing the compound, reducing solvent waste and catalyst costs compared to traditional alkylation methods.
- [1] Zhuang H, Lu N, Ji N, Han F, Miao C. Bu4NHSO4-Catalyzed Direct N-Allylation of Pyrazole and its Derivatives with Allylic Alcohols in Water: A Metal-Free, Recyclable and Sustainable System. Advanced Synthesis & Catalysis. 2021;363(24):5461-5472. View Source
